molecular formula C15H24O3Si B11846860 ((tert-Butyldimethylsilyl)oxy)(phenyl)methyl acetate

((tert-Butyldimethylsilyl)oxy)(phenyl)methyl acetate

Cat. No.: B11846860
M. Wt: 280.43 g/mol
InChI Key: ZTZSGDGLTQLCMS-UHFFFAOYSA-N
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Description

((tert-Butyldimethylsilyl)oxy)(phenyl)methyl acetate is an organic compound with the molecular formula C15H24O3Si. It is a derivative of acetic acid and is characterized by the presence of a tert-butyldimethylsilyl group, a phenyl group, and an acetate group. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to its stability and ease of removal under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((tert-Butyldimethylsilyl)oxy)(phenyl)methyl acetate typically involves the reaction of tert-butyldimethylsilyl chloride with phenylmethanol in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting this compound is then purified by standard techniques such as column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger quantities. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for purification and quality control ensures high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

((tert-Butyldimethylsilyl)oxy)(phenyl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

((tert-Butyldimethylsilyl)oxy)(phenyl)methyl acetate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a protecting group for alcohols in multi-step organic syntheses.

    Biology: Used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Plays a role in the development of drug delivery systems and prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((tert-Butyldimethylsilyl)oxy)(phenyl)methyl acetate involves the formation of a stable silyl ether linkage, which protects the hydroxyl group from unwanted reactions. This stability is due to the steric hindrance provided by the tert-butyldimethylsilyl group, which prevents nucleophilic attack. The compound can be selectively deprotected under acidic or fluoride ion conditions, allowing for controlled release of the protected alcohol .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyldimethylsilyl chloride
  • tert-Butyldiphenylsilyl chloride
  • Trimethylsilyl chloride

Uniqueness

((tert-Butyldimethylsilyl)oxy)(phenyl)methyl acetate is unique due to its combination of stability and ease of removal. Compared to other silyl protecting groups, it offers a balance of steric hindrance and reactivity, making it suitable for a wide range of synthetic applications .

Properties

Molecular Formula

C15H24O3Si

Molecular Weight

280.43 g/mol

IUPAC Name

[[tert-butyl(dimethyl)silyl]oxy-phenylmethyl] acetate

InChI

InChI=1S/C15H24O3Si/c1-12(16)17-14(13-10-8-7-9-11-13)18-19(5,6)15(2,3)4/h7-11,14H,1-6H3

InChI Key

ZTZSGDGLTQLCMS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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